molecular formula C22H28N2O3 B2763577 3-(dimethylamino)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide CAS No. 2034329-96-7

3-(dimethylamino)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide

Cat. No.: B2763577
CAS No.: 2034329-96-7
M. Wt: 368.477
InChI Key: XXGJUSWSWNCBTL-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide is a useful research compound. Its molecular formula is C22H28N2O3 and its molecular weight is 368.477. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry and Structural Analysis

  • Kranjc et al. (2012) described the synthesis and crystal structures of compounds related to pyran derivatives, highlighting the importance of π–π interactions and weak hydrogen bonding in determining the supramolecular aggregation of these compounds. This study emphasizes the relevance of these interactions in the design of new materials with specific physical properties (Kranjc, Juranovič, Kočevar, & Perdih, 2012).

  • Roman (2013) utilized a ketonic Mannich base derived from 2-acetylthiophene as a starting material for generating a structurally diverse library of compounds through alkylation and ring closure reactions. This research highlights the versatility of such compounds in synthesizing a wide range of heterocyclic structures, which could be beneficial in various applications ranging from pharmaceuticals to materials science (Roman, 2013).

  • Abdel‐Aziz et al. (2008) reported on the synthesis of novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. Their study illustrates the potential of these compounds for developing new therapeutic agents with improved efficacy and specificity (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Potential Applications

  • El‐Borai et al. (2013) explored the chemical behavior of a dimethylaminomethylene-substituted pyrazolone towards active methylene reagents, resulting in pyrazolopyridine derivatives. This study assessed the antioxidant, antitumor, and antimicrobial activities of the synthesized compounds, suggesting their potential applications in developing new therapeutic agents (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

  • Saeed et al. (2020) conducted a study on antipyrine derivatives, focusing on their synthesis, X-ray structure, Hirshfeld surface analysis, and DFT calculations. Their research provides insights into the intermolecular interactions that stabilize the crystal structure of these compounds, which could be leveraged to design new materials with specific electronic or optical properties (Saeed, Khurshid, Flörke, Echeverría, Piro, Gil, Rocha, Frontera, El‐Seedi, Mumtaz, & Erben, 2020).

Properties

IUPAC Name

3-(dimethylamino)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-24(2)20-10-6-7-17(15-20)21(25)23-16-22(26,18-8-4-3-5-9-18)19-11-13-27-14-12-19/h3-10,15,19,26H,11-14,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGJUSWSWNCBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.